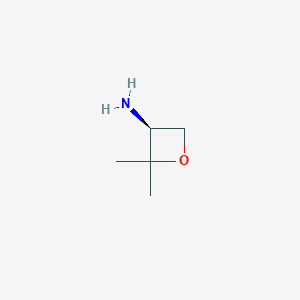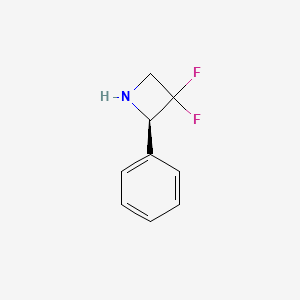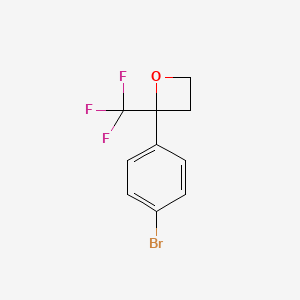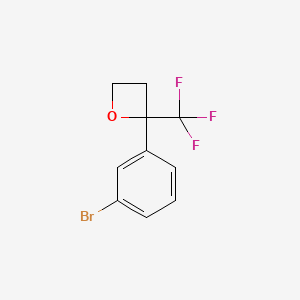
Encukalner
概要
説明
準備方法
エンカルネルの合成には、重要な中間体である6-フルオロ-3,4-ジヒドロイソキノリンの調製から始まるいくつかのステップが含まれます。 この中間体は、次に2,6-ジメチルフェニルイソシアネートと反応して、目的の生成物であるN-[4-(6-フルオロ-3,4-ジヒドロ-1H-イソキノリン-2-イル)-2,6-ジメチルフェニル]-3,3-ジメチルブタンアミドを形成します . 反応条件は、一般的に最終化合物の形成を促進するために有機溶媒と触媒の使用を含みます。 エンカルネルの工業生産方法は広く文書化されていませんが、おそらく同様の合成経路を大規模生産用に最適化したものが含まれています。
化学反応の分析
エンカルネルは、次のようなさまざまな化学反応を受けます。
酸化: エンカルネルは特定の条件下で酸化されて酸化誘導体を形成します。
還元: この化合物は、還元されて還元誘導体を形成することができます。
置換: エンカルネルは置換反応を受ける可能性があり、特定の官能基が他の官能基と置換されます。 これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンなどの置換試薬があります. これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の用途
エンカルネルには、次のようないくつかの科学研究の用途があります。
化学: エンカルネルは、電位依存性カリウムチャネルの挙動を研究するためのモデル化合物として使用されます。
生物学: この化合物は、神経興奮性とシグナル伝達におけるカリウムチャネルの役割を調査するために使用されます。
科学的研究の応用
Encukalner has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of voltage-gated potassium channels.
Biology: The compound is used to investigate the role of potassium channels in neuronal excitability and signaling.
Medicine: This compound is being studied for its potential use as an anticonvulsant and for the treatment of major depressive disorder
作用機序
エンカルネルは、正の協調的モジュレーションを介してKCNQ2/3(Kv7.2/Kv7.3)電位依存性カリウムチャネルを選択的に開くことによって作用します . これらのチャネルの開口により、カリウムイオンがニューロンから流出する量が増加し、ニューロンの内部が負に帯電し、過分極状態になります . この過分極状態の静止状態は、ニューロンの発火能力を低下させ、発作が発生する可能性を減少させます . 関与する分子標的はKCNQ2/3カリウムチャネルであり、神経興奮性の調節に重要な役割を果たしています .
類似の化合物との比較
エンカルネルは、レチガビンなどの他のカリウムチャネル開口薬と類似点を共有しています。 エンカルネルは、構造が異なり、レチガビンに関連する副作用(皮膚色素沈着や網膜色素変性など)を引き起こさないようです . その他の類似の化合物には、次のようなものがあります。
レチガビン: 副作用のために市場から撤退されたカリウムチャネル開口薬.
パドセボニル: てんかんの治療薬として臨床開発中の別の化合物.
カリズバメート: 局所てんかんの治療薬として臨床開発が進んでいる化合物.
エンカルネルの独自性は、KCNQ2/3カリウムチャネルを選択的に活性化し、類似の化合物に見られるような副作用なしに、難治性の局所発作発症てんかんおよび主要なうつ病の治療の可能性があることにあります .
類似化合物との比較
Encukalner shares similarities with other potassium channel openers, such as retigabine. this compound has a different structure and does not appear to cause the side effects associated with retigabine, such as skin pigmentation and retinitis pigmentosa . Other similar compounds include:
Retigabine: A potassium channel opener that was withdrawn from the market due to side effects.
Padsevonil: Another compound under clinical development for the treatment of epilepsy.
Carisbamate: A compound in advanced clinical development for focal epilepsies.
This compound’s uniqueness lies in its selective activation of the KCNQ2/3 potassium channels and its potential for treating refractory focal onset seizures and major depressive disorder without the adverse effects seen in similar compounds .
特性
IUPAC Name |
N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPZKZPWVVSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009344-33-5 | |
| Record name | Encukalner [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009344335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetukalner | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WL7OD122 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R)-6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride](/img/structure/B8217828.png)
![3-bromo-5-nitro-1-[(2S)-oxan-2-yl]indazole](/img/structure/B8217831.png)
![N-[5-[(1S)-1-hydroxyethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B8217834.png)


![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)

![4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)
